BIBU1361 -

BIBU1361

Catalog Number: EVT-1587980
CAS Number:
Molecular Formula: C22H27ClFN7
Molecular Weight: 443.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(3-chloro-4-fluorophenyl)-6-[4-(diethylaminomethyl)-1-piperidinyl]-4-pyrimido[5,4-d]pyrimidinamine is a dialkylarylamine and a tertiary amino compound.
Source and Classification

BIBU1361 appears to be derived from advancements in synthetic methodologies aimed at creating complex molecular architectures. The compound falls under the broader category of bicyclic compounds, specifically those that may exhibit unique pharmacological properties. Its classification as a bicyclo[1.1.1] compound suggests that it may share structural characteristics with other known bioactive molecules, making it a candidate for further research in drug development.

Synthesis Analysis

Methods

The synthesis of BIBU1361 can be approached through various catalytic methods, particularly those designed for the construction of bicyclic frameworks. Recent research has focused on developing new catalytic methodologies that allow for the efficient formation of 1,3-disubstituted bicyclic compounds under mild conditions. These methods typically involve:

  • Catalyst Selection: Utilizing transition metal catalysts or organocatalysts to facilitate reactions.
  • Reaction Conditions: Optimizing temperature, pressure, and solvent systems to improve yield and selectivity.
  • Substrate Variability: Exploring different starting materials to diversify the synthetic pathways.

Technical Details

In the synthesis of BIBU1361, specific techniques such as cycloaddition reactions or ring-closing metathesis may be employed. These methods are advantageous due to their ability to form complex structures with high stereochemical control and functional group tolerance.

Molecular Structure Analysis

Structure

The molecular structure of BIBU1361 is characterized by its bicyclic framework, which typically consists of two fused rings. This structural arrangement can influence its physical and chemical properties significantly.

Data

While precise structural data for BIBU1361 is not readily available in public databases, compounds in its class often exhibit unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which can be used for characterization.

Chemical Reactions Analysis

Reactions

BIBU1361 may participate in various chemical reactions typical of bicyclic compounds, including:

  • Electrophilic Aromatic Substitution: Due to the presence of aromatic systems within the bicyclic structure.
  • Nucleophilic Attack: At electrophilic centers within the molecule, potentially leading to functionalization.

Technical Details

The reactivity of BIBU1361 can be influenced by substituents on the rings, which can either enhance or diminish its reactivity depending on their electronic and steric properties.

Mechanism of Action

Process

The mechanism of action for BIBU1361 would likely involve interactions at the molecular level with biological targets. This could include binding to specific receptors or enzymes, leading to a biological response. Understanding this mechanism is crucial for evaluating its potential therapeutic applications.

Data

Physical and Chemical Properties Analysis

Physical Properties

BIBU1361's physical properties would include:

  • Melting Point: Typically indicative of purity and structural integrity.
  • Solubility: Important for determining its potential applications in various solvents.

Chemical Properties

Chemically, BIBU1361 may exhibit:

  • Stability: Under various conditions (pH, temperature).
  • Reactivity: With nucleophiles or electrophiles based on its functional groups.

Relevant analyses such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) could provide further insights into these properties.

Applications

BIBU1361 holds potential for various scientific uses, particularly in:

  • Medicinal Chemistry: As a lead compound for drug development targeting specific diseases.
  • Material Science: In the development of new materials with unique mechanical or electronic properties due to its structural characteristics.

The ongoing research into similar bicyclic compounds suggests that BIBU1361 could play a significant role in advancing both pharmaceutical and material sciences through innovative applications.

Introduction to BIBU1361 in Contemporary Research

Role of EGFR Kinase Inhibitors in Targeted Therapeutics

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase represents a critical therapeutic target in oncology due to its frequent dysregulation in epithelial malignancies, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, and glioblastoma. EGFR activation triggers downstream signaling cascades (e.g., MAPK/ERK) that drive tumor proliferation, survival, and metastasis [2] [7]. First-generation EGFR inhibitors (e.g., gefitinib, erlotinib) competitively target the ATP-binding site but face limitations due to acquired resistance mutations like T790M. Subsequent generations (e.g., afatinib, osimertinib) improved target coverage but resistance remains an unsolved challenge [7] [9].

BIBU1361 dihydrochloride emerges as a highly selective, ATP-competitive EGFR inhibitor with an IC₅₀ of 3 nM against purified EGFR kinase—approximately 100-fold more selective versus ErbB2 (IC₅₀ = 290 nM) and minimal activity against unrelated kinases (IC₅₀ > 10 μM) [1] [2]. Its biochemical potency translates to cellular efficacy: BIBU1361 blocks EGF-induced EGFR autophosphorylation and downstream MAPK activation at nanomolar concentrations. In vivo, oral administration significantly inhibits growth of EGFR-driven xenografts (e.g., vulval and hypopharyngeal carcinomas) in athymic mice [1] [10]. This target specificity positions it as a precision tool for dissecting EGFR-dependent signaling.

Table 1: Selectivity Profile of BIBU1361 Among EGFR-Targeted Agents

InhibitorEGFR IC₅₀ (nM)ErbB2 Selectivity RatioKey Resistance Mutations Addressed
Gefitinib27~10-foldNone
Afatinib0.5~100-foldT790M
Osimertinib12~200-foldT790M, C797S
BIBU13613~100-foldPreclinical efficacy only

Sources: [1] [2] [7]

Historical Development of BIBU1361 in Pharmacological Research

BIBU1361 originated from systematic medicinal chemistry efforts at Boehringer Ingelheim in the early 2000s, contemporaneous with the clinical development of gefitinib. It belongs to a novel pyrimidopyrimidine scaffold distinct from the quinazoline-based first-generation inhibitors [2] [10]. Key preclinical studies by Solca et al. (2004) established its biochemical and cellular potency:

  • Molecular Inhibition: Demonstrated 3 nM IC₅₀ against recombinant EGFR kinase using in vitro phosphorylation assays [2].
  • Cellular Target Engagement: Suppressed EGF-driven EGFR autophosphorylation in KB oral carcinoma cells (IC₅₀ ≈ 12 nM) and inhibited thymidine incorporation, indicating antiproliferative effects [2] [10].
  • In Vivo Efficacy: Achieved dose-dependent tumor growth inhibition (TGI) in A431 (vulval) and FaDu (hypopharyngeal) xenograft models following oral dosing [10].

Despite its promising profile, BIBU1361 did not advance to clinical trials. This contrasts with structurally related compounds like BIBX1382, which shared similar EGFR potency but exhibited divergent pharmacokinetic properties. Research on BIBU1361 shifted toward tool compound applications:

  • Mechanistic Studies: Used to probe EGFR-dependent trafficking and signaling dynamics via biosensor assays [4].
  • Toxicity Modeling: Served as a positive control in C. elegans stress response models, inducing lethality (LC₅₀ = 0.13 mg/mL) and HSP-16 reporter activation [5].
  • Drug Discovery: Informed design of irreversible EGFR inhibitors and PROTACs targeting kinase scaffolding functions [8] [9].

Positionality of BIBU1361 Among Pyrimidopyrimidine Derivatives

Pyrimidopyrimidines represent an underutilized chemotype in kinase inhibitor development. BIBU1361 (chemical name: N-(3-Chloro-4-fluorophenyl)-6-[4-[(diethylamino)methyl]-1-piperidinyl]-pyrimido[5,4-d]pyrimidin-4-amine) exemplifies strategic structure-activity relationship (SAR) optimizations within this class:

Core Structure Optimization

  • Dihydrochloride Salt: Enhances aqueous solubility for in vivo dosing (Molecular weight: 516.87 g/mol; Formula: C₂₂H₂₇ClFN₇·2HCl) [1] [10].
  • Aniline Pharmacophore: The 3-chloro-4-fluoroaniline moiety at C4 position is essential for EGFR binding affinity, mimicking key interactions of quinazoline inhibitors [2].
  • Basic Side Chain: The 4-[(diethylamino)methyl]piperidine group at C6 improves cellular permeability and modulates logD, critical for oral bioavailability [10].

Table 2: Structural Attributes of BIBU1361 vs. Related Pyrimidopyrimidines

Structural FeatureBIBU1361BIBX1382BIBU1476 (Inactive)
C4 Substituent3-Cl,4-F-aniline3-Cl,4-F-aniline3-CF₃-aniline
C6 Substituent4-(Diethylaminomethyl)piperidine1-Methylpiperidin-4-yl4-Morpholinyl
EGFR IC₅₀ (nM)33>7500
Cellular Potency (nM)1215>10,000

Sources: [2] [5] [10]

BIBU1361’s SAR highlights stringent requirements for efficacy:

  • Electron-Withdrawing Anilines: 3-Chloro-4-fluoro substitution maximizes π-stacking and hydrogen bonding within the ATP pocket [2].
  • Basic Side Chains: Tertiary amines enhance membrane penetration while maintaining target engagement. Conversion to morpholine (BIBU1476) abolishes activity, underscoring the necessity of protonatable nitrogens [10].
  • Scaffold Rigidity: The planar pyrimido[5,4-d]pyrimidine core enables optimal hydrophobic contacts with the kinase hinge region, contrasting with flexible anilinoquinazolines [2].

Contemporary research leverages this scaffold for allosteric inhibitors and heterobifunctional degraders (PROTACs), aiming to circumvent resistance mutations that plague ATP-site binders [8] [9].

Properties

Product Name

BIBU1361

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-[4-(diethylaminomethyl)piperidin-1-yl]pyrimido[5,4-d]pyrimidin-4-amine

Molecular Formula

C22H27ClFN7

Molecular Weight

443.9 g/mol

InChI

InChI=1S/C22H27ClFN7/c1-3-30(4-2)13-15-7-9-31(10-8-15)22-25-12-19-20(29-22)21(27-14-26-19)28-16-5-6-18(24)17(23)11-16/h5-6,11-12,14-15H,3-4,7-10,13H2,1-2H3,(H,26,27,28)

InChI Key

JUGSLZCFNSTKBN-UHFFFAOYSA-N

SMILES

CCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl

Canonical SMILES

CCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.